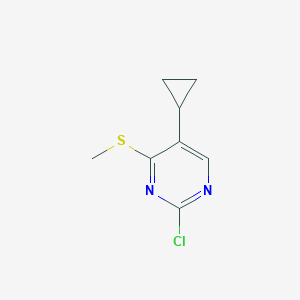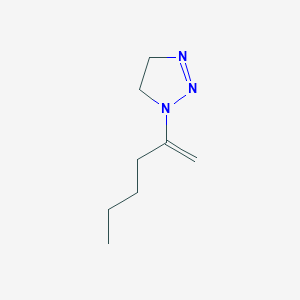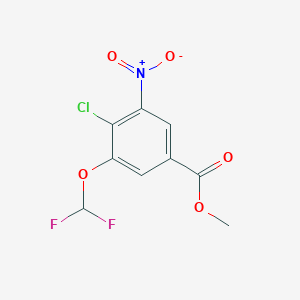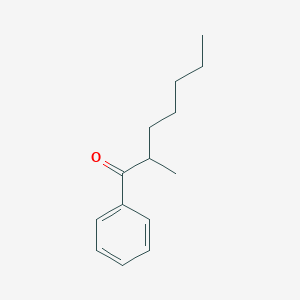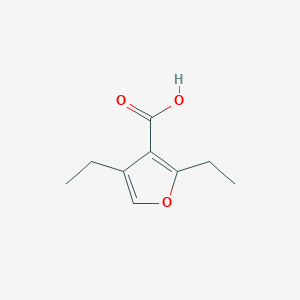
2,4-Diethyl-3-furancarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diethyl-3-furancarboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is distinguished by the presence of two ethyl groups at the 2 and 4 positions and a carboxylic acid group at the 3 position of the furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-3-furancarboxylic acid can be achieved through several methods. One common approach involves the alkylation of furan derivatives followed by carboxylation. For instance, starting with 2,4-diethylfuran, the compound can be carboxylated using carbon dioxide in the presence of a strong base like sodium hydride under high-pressure conditions. Another method involves the Friedel-Crafts acylation of furan with ethyl groups followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used in the hydrogenation steps, while strong acids or bases are employed in the carboxylation reactions. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反応の分析
Types of Reactions
2,4-Diethyl-3-furancarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,4-Diethyl-3-furancarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.
作用機序
The mechanism of action of 2,4-Diethyl-3-furancarboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways.
類似化合物との比較
Similar Compounds
2,5-Furandicarboxylic acid: Another furan derivative with two carboxylic acid groups, used as a monomer for biopolymers.
2-Furoic acid: A simpler furan derivative with a single carboxylic acid group, used in organic synthesis.
Uniqueness
2,4-Diethyl-3-furancarboxylic acid is unique due to the presence of two ethyl groups, which can influence its reactivity and interactions compared to other furan derivatives. This structural difference can lead to distinct chemical and biological properties, making it valuable for specific applications.
特性
分子式 |
C9H12O3 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
2,4-diethylfuran-3-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c1-3-6-5-12-7(4-2)8(6)9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
InChIキー |
CGBIHSWYHHQFNW-UHFFFAOYSA-N |
正規SMILES |
CCC1=COC(=C1C(=O)O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


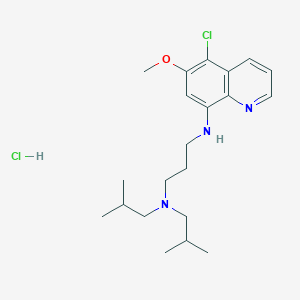
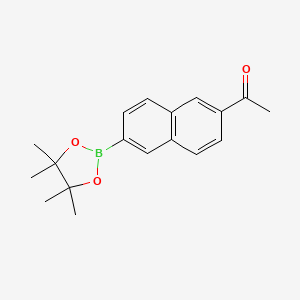
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
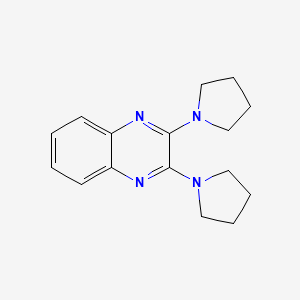
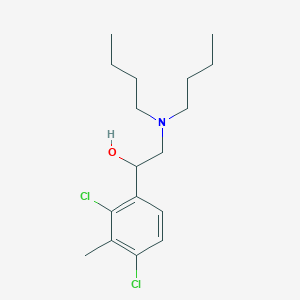
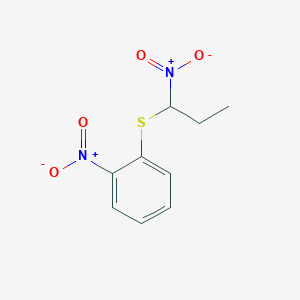
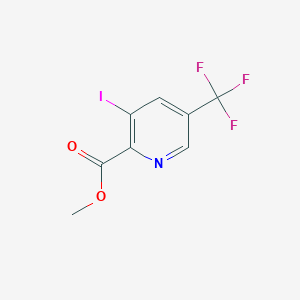
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol](/img/structure/B13987022.png)
![6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one](/img/structure/B13987030.png)
